
3,4-Methylenedioxyphenethylamine
Overview
Description
3,4-Methylenedioxyphenethylamine (MDPEA), also known as homopiperonylamine, is a substituted phenethylamine characterized by a methylenedioxy bridge (-O-CH2-O-) attached to the phenyl ring at the 3,4-positions (Figure 1). Its molecular formula is C9H11NO2, with a molecular weight of 165.19 g/mol . The compound is a liquid at room temperature, with a boiling point of 166°C (at 2.67 kPa) and a density of 1.225 g/mL . MDPEA is noted for its biological inactivity in humans, attributed to rapid metabolism by monoamine oxidase (MAO) enzymes during first-pass metabolism . It serves primarily as a synthetic intermediate in organic chemistry, particularly for synthesizing derivatives like N-(3,4-methylenedioxyphenethyl)-2-(3-bromo-4-methoxyphenyl)acetamide .
Mechanism of Action
Homopiperonylamine, also known as 1,3-benzodioxole-5-ethanamine or 3,4-Methylenedioxyphenethylamine, is a substituted phenethylamine . This article will cover its mechanism of action, including its targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Homopiperonylamine is structurally similar to MDA, but without the methyl group at the alpha position
Mode of Action
According to Alexander Shulgin in his book PiHKAL, Homopiperonylamine is biologically inactive . This is likely because of extensive first-pass metabolism by the enzyme monoamine oxidase . If homopiperonylamine were either used in high enough doses (eg, 1-2 grams), or in combination with a monoamine oxidase inhibitor (MAOI), it is probable that it would become sufficiently active .
Pharmacokinetics
It is known that the compound undergoes extensive first-pass metabolism by the enzyme monoamine oxidase .
Result of Action
If used in high enough doses or in combination with a maoi, it could potentially exhibit biological activity .
Biochemical Analysis
Biochemical Properties
It is known that it is likely biologically inactive due to extensive first-pass metabolism by the enzyme monoamine oxidase .
Cellular Effects
It is known that if Homopiperonylamine were used in high enough doses or in combination with a monoamine oxidase inhibitor (MAOI), it could become sufficiently active .
Molecular Mechanism
It is known that it is structurally similar to MDA, but without the methyl group at the alpha position
Biological Activity
3,4-Methylenedioxyphenethylamine (MDPEA), also known as homopiperonylamine, is a substituted phenethylamine with a methylenedioxy group attached to the phenethylamine backbone. This compound has garnered interest due to its structural similarities to other psychoactive substances like MDMA and MDA, yet its biological activity remains less understood. This article explores the current understanding of MDPEA's biological activity, including its pharmacological effects, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₉H₁₁NO₂
- Molar Mass : 165.192 g/mol
- IUPAC Name : 3,4-methylenedioxy-2-phenylethylamine
MDPEA is characterized by its methylenedioxy group, which may influence its interaction with various biological systems. It is structurally similar to MDA but lacks a methyl group at the alpha position, which may affect its pharmacodynamics and metabolism.
Research indicates that MDPEA interacts with the serotonin transporter (SERT), which is a mechanism similar to that of traditional antidepressants. However, studies suggest that MDPEA exhibits limited biological activity in its native form unless administered at high doses or in combination with monoamine oxidase inhibitors (MAOIs) . According to Alexander Shulgin's findings in PiHKAL, MDPEA appears biologically inactive under normal conditions but can become active when used in conjunction with MAOIs or at elevated doses (1-2 grams) .
2. Antitumor Activity
Recent studies have explored the derivatives of MDPEA for their antitumor properties. For instance, a compound formed through condensation reactions involving MDPEA showed promising results against specific human tumor cell lines. Notably, it demonstrated significant inhibition of HepG2 liver cancer cells and transitional cell bladder carcinoma cells . The selectivity and potency of these derivatives suggest potential therapeutic applications beyond traditional psychopharmacology.
1. Psychiatric Implications
A recent case study highlighted the neuropsychiatric complications associated with chronic use of MDMA (which is chemically related to MDPEA). The study documented severe psychosis in a patient with a history of MDMA use disorder, emphasizing the need for further research into the psychiatric effects of compounds like MDPEA . This case illustrates the complex interplay between substance use and mental health disorders.
2. Comparative Studies
Comparative studies have been conducted on the effects of various methylenedioxy compounds on brain microvessel endothelial cells. These studies revealed that while compounds like methamphetamine and MDMA induce neurotoxic effects by altering monoamine systems, their mechanisms differ significantly . Such insights are crucial for understanding the broader implications of MDPEA within this class of compounds.
Summary of Biological Activity
Aspect | Details |
---|---|
Biological Activity | Limited; potentially active in high doses or with MAOIs |
Mechanism | Interaction with serotonin transporter; potential for antidepressant-like effects |
Antitumor Potential | Promising activity against specific human tumor cell lines; notably HepG2 and T-24 cells |
Psychiatric Concerns | Associated with severe psychosis in chronic users; highlights need for careful monitoring |
Scientific Research Applications
Psychoactive Drug Development
MDPEA is structurally related to other psychoactive compounds like MDMA (3,4-methylenedioxymethamphetamine). Research has indicated that MDPEA may possess empathogenic properties similar to those of MDMA, making it a subject of interest for the development of therapeutic agents aimed at treating mood disorders and PTSD (Post-Traumatic Stress Disorder). Studies have shown that MDMA-assisted psychotherapy can be effective for treatment-resistant PTSD, suggesting that related compounds like MDPEA may also have therapeutic potential .
Forensic Analysis
The identification of 3,4-methylenedioxyphenethylamines in clandestine drug samples is critical for forensic science. Recent studies have focused on chromatographic and mass spectrometric methods to differentiate between various regioisomers of these compounds. Forensic chemists utilize gas chromatography coupled with mass spectrometry (GC-MS) to accurately identify MDPEA and its analogs in seized substances . The ability to distinguish between these compounds is essential for legal and health-related implications.
Toxicological Studies
Research into the toxicological effects of MDPEA has revealed insights into its pharmacodynamics and potential risks associated with its use. Studies suggest that compounds like MDPEA may induce oxidative stress, contributing to neurotoxicity . Understanding these mechanisms is crucial for assessing the safety profile of MDPEA in both recreational and therapeutic contexts.
Case Study 1: MDMA-Assisted Psychotherapy
A systematic review highlighted the efficacy of MDMA-assisted psychotherapy in treating PTSD. The findings indicated that patients receiving this therapy showed significant improvements compared to those undergoing traditional psychotherapy alone. This raises the possibility that similar compounds, including MDPEA, could be explored in clinical trials for their therapeutic effects .
Case Study 2: Forensic Identification Techniques
In a forensic investigation involving drug samples suspected to contain methylenedioxyphenethylamines, researchers employed advanced chromatographic techniques to isolate and identify specific regioisomers. The study demonstrated the importance of precise analytical methods in distinguishing between closely related psychoactive substances, which can have different legal and health implications .
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,4-methylenedioxyphenethylamine (MDPEA), and what methodological considerations are critical for reproducibility?
MDPEA is synthesized via the reduction of 3,4-methylenedioxy-β-nitrostyrene using lithium aluminum hydride (LAH) in anhydrous diethyl ether. Key steps include refluxing the reaction mixture for 48 hours, acid quenching, and subsequent crystallization of the hydrochloride salt. Critical considerations include strict anhydrous conditions, inert atmosphere maintenance, and careful pH adjustment during workup to prevent decomposition .
Q. How can researchers confirm the structural identity of MDPEA and its derivatives?
Structural confirmation relies on spectroscopic techniques:
- NMR : Analysis of aromatic protons (δ 6.5–6.8 ppm for methylenedioxy-substituted benzene) and ethylamine chain protons (δ 2.7–3.1 ppm).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 165.19 (C₉H₁₁NO₂) for the free base .
- X-ray crystallography : For hydrochloride salts, lattice parameters (e.g., mp 212–218°C) and hydrogen bonding patterns provide confirmation .
Q. Why is MDPEA considered biologically inactive in vivo despite structural similarities to active phenethylamines like MDA?
MDPEA undergoes rapid first-pass metabolism via monoamine oxidase (MAO) due to the absence of an α-methyl group, which protects analogs like MDA from enzymatic degradation. In vitro assays show negligible receptor binding affinity (e.g., 5-HT₂A, dopamine D₂), supporting its lack of central activity at doses ≤300 mg .
Advanced Research Questions
Q. How can MDPEA be utilized in the development of analytical sensors for illicit drug detection?
MDPEA serves as a template molecule in molecularly imprinted polydopamine (MIP@PDA) electrochemical sensors. Key steps:
Electropolymerization : MDPEA is embedded into a polydopamine matrix on a gold electrode.
Template removal : Creates cavities with high specificity for MDA/MDMA.
Detection : Differential pulse voltammetry (DPV) achieves limits of detection (LOD) of 37 nM (MDA) and 54 nM (MDMA) in urine samples .
Q. What structure-activity relationship (SAR) insights explain the inactivity of MDPEA compared to its N-substituted analogs?
- α-Methyl group : Its absence in MDPEA allows MAO-mediated deamination, unlike MDMA (N-methyl) or MDA (α-methyl), which resist metabolism.
- N-substitution : Ethylation or homologation (e.g., MDDMA) reduces stimulant/hallucinogenic effects, while methylation (MDMA) retains activity .
Q. What methodologies are recommended for studying MDPEA’s metabolic fate and enzymatic interactions?
- In vitro MAO assays : Use liver microsomes or recombinant MAO-A/B isoforms with amperometric detection of H₂O₂ byproducts.
- Isotopic labeling : Track metabolic pathways via ¹⁴C-labeled MDPEA in rodent models .
Q. How can researchers quantify MDPEA in complex matrices (e.g., biological fluids)?
- LC-MS/MS : Employ a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) and multiple reaction monitoring (MRM) for m/z 165→105 transition.
- Validation : Include recovery rates (≥80%) and matrix effect assessments (±15%) .
Q. What toxicological profiles should be considered when handling MDPEA hydrochloride?
- Acute toxicity : LD₅₀ values are 55 mg/kg (rat, intraperitoneal) and 176 mg/kg (mouse).
- Safety protocols : Use N95 respirators, gloves, and ventilation to avoid inhalation/contact. Store at 2–8°C in airtight, light-resistant containers .
Q. Key Research Gaps
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
MDPEA belongs to the phenethylamine class, which includes numerous psychoactive and non-psychoactive derivatives. Below is a detailed comparison with key analogues:
3,4-Methylenedioxyamphetamine (MDA)
- Structural Difference : MDA retains the methylenedioxy group but includes an alpha-methyl substitution on the ethylamine side chain (Figure 2).
- Pharmacological Activity: Unlike MDPEA, MDA is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA) with empathogenic and stimulant effects .
- Metabolism : MDA is resistant to MAO degradation due to its alpha-methyl group, enabling significant central nervous system (CNS) activity .
3,4-Methylenedioxymethamphetamine (MDMA)
- Structural Difference : MDMA adds a methyl group to the amine nitrogen of MDA.
- Pharmacological Activity: MDMA is a renowned entactogen, enhancing serotonin release and inhibiting reuptake. Its effects include euphoria and heightened sensory perception .
- Metabolism : MDMA undergoes hepatic demethylation to MDA, contributing to prolonged effects .
- Regulatory Status : MDMA is listed in Schedule 9 (high-risk controlled substance) globally .
Property | MDPEA | MDMA |
---|---|---|
Nitrogen Substitution | Primary amine | Tertiary amine (N-methyl) |
Key Metabolite | None (inactive) | MDA |
Therapeutic Use | None | Investigated for PTSD therapy |
Abuse Potential | None | High |
3,4-Methylenedioxypyrovalerone (MDPV)
- Structural Difference : MDPV incorporates a pyrrolidine ring and ketone group on the side chain.
- Pharmacological Activity: MDPV is a norepinephrine-dopamine reuptake inhibitor (NDRI) with potent stimulant effects, marketed illicitly as "bath salts" .
- Metabolism : Unlike MDPEA, MDPV resists MAO degradation due to its bulky substituents, leading to prolonged CNS stimulation .
Property | MDPEA | MDPV |
---|---|---|
Side Chain | Ethylamine | Pyrrolidine + ketone |
Receptor Action | None | NDRI |
Legal Status | Unregulated | Schedule 9 (Australia) |
3,4-Dimethoxyphenethylamine
- Structural Difference : Replaces the methylenedioxy bridge with two methoxy groups at 3,4-positions.
- Pharmacological Activity : Exhibits mild CNS stimulation but lacks the potency of MDA/MDMA due to reduced lipophilicity and receptor affinity .
- Physicochemical Data : Molecular weight 181.23 g/mol , XLogP 0.8 , higher polarity (TPSA 44.5 Ų) compared to MDPEA (TPSA 44.5 Ų) .
Property | MDPEA | 3,4-Dimethoxyphenethylamine |
---|---|---|
Oxygen Substituent | Methylenedioxy | Two methoxy groups |
Lipophilicity (XLogP) | ~1.0 (estimated) | 0.8 |
CNS Activity | Inactive | Mild stimulant |
Key Differentiators and Trends
Alpha-Methyl Substitution : The presence of an alpha-methyl group (e.g., in MDA, MDMA) confers MAO resistance and psychoactivity, absent in MDPEA .
Nitrogen Substitution : Tertiary amines (e.g., MDMA) exhibit prolonged effects compared to primary amines (MDPEA) due to slower metabolism .
Regulatory Landscape : MDPEA remains unregulated, whereas its analogues (MDA, MDMA, MDPV) are strictly controlled .
Functional Groups : The methylenedioxy bridge enhances lipid solubility over methoxy groups, but structural modifications (e.g., pyrrolidine in MDPV) drastically alter receptor interactions .
Preparation Methods
Reductive Amination of 3,4-Methylenedioxyphenylacetone
Precursor Synthesis and Ketone Preparation
Reductive amination offers an alternative route by converting 3,4-methylenedioxyphenylacetone to MDPEA via intermediate imine formation. The ketone precursor is synthesized through Friedel-Crafts acylation of 1,2-methylenedioxybenzene with acetyl chloride in the presence of AlCl₃ . This step yields 3,4-methylenedioxyphenylacetone with moderate efficiency (50–60% yield), necessitating careful control of reaction temperature (0–5°C) to avoid over-acylation .
Reductive Amination Process
The ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions (pH 4–5). This method selectively reduces the imine intermediate to the primary amine while preserving the methylenedioxy group . Comparative studies indicate that NaBH₃CN outperforms traditional reductants like sodium borohydride (NaBH₄) in minimizing side products such as N-methylated derivatives . Yields range from 45% to 55%, with scalability limited by the cost of NaBH₃CN and the need for strict pH control.
Acid-Catalyzed Condensation of Phenyl-2-Propanone and Methylene Glycol
Mechanistic Insights and Byproduct Formation
A less conventional approach involves the acid-catalyzed condensation of phenyl-2-propanone with methylene glycol (HOCH₂OH) to form the methylenedioxy bridge. The reaction proceeds via electrophilic aromatic substitution, where formaldehyde (generated in situ from methylene glycol) bridges the para-hydroxyl groups of dihydroxyphenylacetone. Sulfuric acid or hydrochloric acid catalyzes this step at elevated temperatures (80–100°C), though the method suffers from low yields (30–40%) due to competing polymerization and oxidation side reactions.
Scalability and Industrial Applications
Despite its limitations, this method is notable for its use of inexpensive starting materials. Industrial adaptations employ continuous-flow reactors to enhance heat dissipation and reduce byproduct formation. However, the need for subsequent reductive amination to convert the ketone to the amine limits its practicality compared to direct nitrile reduction.
Advanced Synthetic Approaches and Recent Innovations
Microwave-Assisted Synthesis
Emerging techniques leverage microwave irradiation to accelerate reaction kinetics. Preliminary studies demonstrate a 20% reduction in reaction time for nitrile reduction when using microwave-heated THF, though yields remain comparable to conventional methods .
Green Chemistry Alternatives
Efforts to replace LiAlH₄ with greener reductants, such as sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), show promise but require further optimization to match traditional yields .
Method | Key Reagents | Yield (%) | Reaction Time | Key Challenges |
---|---|---|---|---|
Nitrile Reduction | LiAlH₄, THF | 60–70 | 2–4 hours | Moisture sensitivity |
Reductive Amination | NaBH₃CN, NH₄OAc | 45–55 | 6–8 hours | pH control, cost |
Acid-Catalyzed Condensation | H₂SO₄, HOCH₂OH | 30–40 | 12–24 hours | Byproduct formation |
Table 2. Spectroscopic Characterization Data
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,3-4,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIRDPSOCUCGBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1653-64-1 (hydrochloride) | |
Record name | 3,4-Methylenedioxyphenethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00163982 | |
Record name | 3,4-Methylenedioxyphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00163982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1484-85-1 | |
Record name | 1,3-Benzodioxole-5-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1484-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,4-Methylenedioxyphenethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Methylenedioxyphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00163982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo-1,3-dioxole-5-ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.601 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MDPEA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2J2U8J2G5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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